molecular formula C7H5Br B14616621 Bicyclo[4.1.0]hepta-1,3,5-triene, 2-bromo- CAS No. 60040-77-9

Bicyclo[4.1.0]hepta-1,3,5-triene, 2-bromo-

Cat. No.: B14616621
CAS No.: 60040-77-9
M. Wt: 169.02 g/mol
InChI Key: QOJMJVLTYIKRIY-UHFFFAOYSA-N
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Description

Bicyclo[4.1.0]hepta-1,3,5-triene, 2-bromo- is a brominated derivative of bicyclo[4.1.0]hepta-1,3,5-triene, a compound known for its unique bicyclic structure. This compound is of interest in organic chemistry due to its strained ring system and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[4.1.0]hepta-1,3,5-triene, 2-bromo- typically involves the bromination of bicyclo[4.1.0]hepta-1,3,5-triene. This can be achieved through the addition of bromine (Br2) to the double bonds of the parent compound under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-bromination and to control the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors can help in maintaining consistent reaction conditions and improving yield. Additionally, purification steps such as recrystallization or column chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.1.0]hepta-1,3,5-triene, 2-bromo- can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Addition Reactions: The double bonds in the bicyclic structure can participate in addition reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can replace the bromine atom.

    Addition: Reagents like hydrogen (H2) in the presence of a catalyst can add across the double bonds.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Major Products

    Substitution: Products depend on the nucleophile used, e.g., hydroxylated or aminated derivatives.

    Addition: Hydrogenated derivatives with saturated rings.

    Oxidation: Epoxides or diols.

    Reduction: Reduced forms with fewer double bonds.

Scientific Research Applications

Bicyclo[4.1.0]hepta-1,3,5-triene, 2-bromo- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in studying reaction mechanisms.

    Biology: Potential use in the synthesis of biologically active molecules.

    Medicine: Investigated for its role in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of bicyclo[4.1.0]hepta-1,3,5-triene, 2-bromo- involves its reactivity due to the strained ring system and the presence of the bromine atom. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. The double bonds in the bicyclic structure also make it susceptible to addition reactions, where reagents add across the double bonds, altering the compound’s structure and properties.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[4.1.0]hepta-1,3,5-triene: The parent compound without the bromine atom.

    Bicyclo[4.1.0]hepta-1,3,5-triene, 2,5-diphenyl-: A derivative with phenyl groups instead of bromine.

Uniqueness

Bicyclo[4.1.0]hepta-1,3,5-triene, 2-bromo- is unique due to the presence of the bromine atom, which imparts different reactivity and properties compared to its non-brominated counterparts. The bromine atom makes the compound more reactive in substitution reactions and can influence the overall stability and reactivity of the bicyclic system.

Properties

CAS No.

60040-77-9

Molecular Formula

C7H5Br

Molecular Weight

169.02 g/mol

IUPAC Name

2-bromobicyclo[4.1.0]hepta-1(6),2,4-triene

InChI

InChI=1S/C7H5Br/c8-7-3-1-2-5-4-6(5)7/h1-3H,4H2

InChI Key

QOJMJVLTYIKRIY-UHFFFAOYSA-N

Canonical SMILES

C1C2=C1C(=CC=C2)Br

Origin of Product

United States

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